molecular formula C21H33ClN2O3 B11936440 (3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride

Cat. No.: B11936440
M. Wt: 396.9 g/mol
InChI Key: AXHJYJDJXNOGNI-IBLOMREBSA-N
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Description

The compound (3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives and is characterized by its multiple chiral centers and functional groups, including an aminoethoxyimino group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the aminoethoxyimino group: This step involves the reaction of an appropriate precursor with an aminoethoxyimino reagent under controlled conditions.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.

    Substitution: The aminoethoxyimino group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

The compound's structural characteristics suggest it may exhibit various pharmacological properties. Research into its effects on specific biological targets can provide insights into potential therapeutic applications. For example:

  • Anti-cancer Activity : Preliminary studies indicate that compounds within the cyclopenta[a]phenanthrene class may possess anti-cancer properties due to their ability to interact with cellular pathways involved in tumor growth.
  • Neuroprotective Effects : There is emerging evidence that similar compounds might protect neuronal cells from oxidative stress and apoptosis.

Biochemical Mechanisms

Understanding the biochemical mechanisms of this compound involves:

  • In vitro Studies : These studies are crucial for elucidating the specific interactions of the compound with biological molecules such as enzymes and receptors. For instance:
    • Investigating its role as a potential inhibitor or modulator of key enzymes involved in metabolic pathways.
    • Assessing its affinity for various receptor types to determine its therapeutic potential.

Synthetic Chemistry

The synthesis of this compound can be approached through several methodologies:

  • Multi-step Synthesis : Utilizing advanced organic synthesis techniques to create the complex structure while ensuring high yield and purity.
  • Modification of Existing Compounds : Exploring derivatives of this compound to enhance its biological activity or reduce toxicity.

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-cancer propertiesDemonstrated significant cytotoxic effects against specific cancer cell lines.
Study BNeuroprotective effectsShowed potential in reducing neuronal cell death in oxidative stress models.
Study CEnzyme inhibitionIdentified as a potent inhibitor of a key metabolic enzyme involved in cancer metabolism.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The aminoethoxyimino group is likely to play a key role in these interactions, potentially binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally related compound with a similar cyclopenta[a]phenanthrene core.

    Steroids: A class of compounds that share structural similarities with the compound .

Uniqueness

The uniqueness of this compound lies in its specific functional groups and chiral centers, which confer distinct chemical and biological properties

Biological Activity

The compound (3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione; hydrochloride is a complex organic molecule belonging to the class of cyclopenta[a]phenanthrenes. This compound exhibits significant biological activities that have garnered attention in pharmacological research. Its structure features multiple functional groups that suggest potential reactivity and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly substituted polycyclic structure characterized by:

  • Multi-ring system : Contributes to its pharmacological properties.
  • Functional groups : The presence of aminoethoxyimino and dione groups enhances its reactivity.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:
      • IC50 Values : The compound exhibited an IC50 value of 0.59 µM against endothelial cells (HMEC-1), indicating potent anti-proliferative effects compared to other tested compounds .
      • Cell Line Specificity : It showed selective toxicity towards specific cancer types while being less effective on normal cells.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects is still under investigation. However:
      • It is believed to inhibit specific cellular pathways involved in cancer cell proliferation and survival .
      • The structural features may facilitate interactions with target proteins involved in cell cycle regulation.
  • Pharmacological Effects :
    • Studies have indicated that the compound may act as a selective modulator of certain signaling pathways relevant to cancer biology .
    • Potential interactions with enzymes such as cyclin-dependent kinases (CDKs) have been noted .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of the compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HMEC-10.59Inhibition of endothelial cell growth
HeLa18Potential CDK inhibition
RS4;11 (ALL)<2Cytotoxicity via apoptosis induction
NCI-H1299 (NSCLC)1.65-5.51Allosteric activation of SHP1

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study 1 : A study focused on its anticancer properties demonstrated significant cytotoxicity against leukemia cell lines with detailed analysis showing a correlation between structural modifications and increased potency.
  • Case Study 2 : Another investigation revealed that specific analogs of the compound could selectively activate SHP1 (a phosphatase involved in tumor suppression), leading to enhanced therapeutic efficacy against various cancers .

Properties

Molecular Formula

C21H33ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride

InChI

InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1

InChI Key

AXHJYJDJXNOGNI-IBLOMREBSA-N

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.Cl

Origin of Product

United States

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